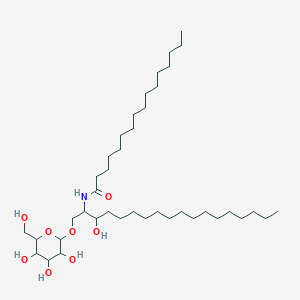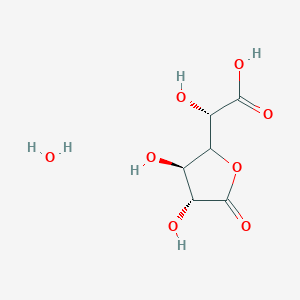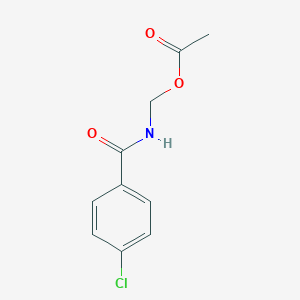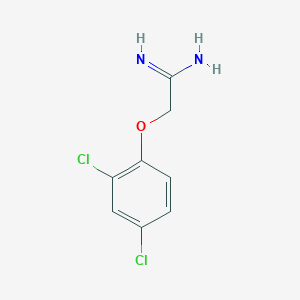
3-((2-Nitro-4-(trifluorométhyl)phényl)amino)propane-1,2-diol
Vue d'ensemble
Description
“3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol” is a chemical compound with the molecular formula C10H11N2O4F3 . It has a molecular weight of 280.2 . The compound is also known as 1,2-Propanediol, 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)-, and 3-(4-Trifluoromethyl-2-nitroanilino) .
Molecular Structure Analysis
The molecular structure of this compound includes a propane-1,2-diol backbone with a 2-nitro-4-(trifluoromethyl)phenyl)amino group attached . The exact 3D structure may require further computational or experimental analysis for determination .Applications De Recherche Scientifique
Industrie agrochimique
HC Jaune no. 6: et ses dérivés, y compris les trifluorométhylpyridines (TFMP), jouent un rôle significatif dans l'industrie agrochimique. Les propriétés physicochimiques uniques conférées par l'atome de fluor et la fraction pyridine contribuent à l'efficacité de ces composés dans la protection des cultures . Ils sont utilisés dans la synthèse d'ingrédients actifs qui protègent les cultures des ravageurs, plus de 20 nouveaux agrochimiques contenant du TFMP ayant obtenu des noms communs ISO.
Applications pharmaceutiques
Plusieurs dérivés du TFMP, qui comprennent le motif structurel présent dans HC Jaune no. 6, ont été utilisés dans des produits pharmaceutiques. Ces composés ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en essais cliniques . Le groupe trifluorométhyle est particulièrement important en chimie médicinale en raison de sa capacité à moduler l'activité biologique des produits pharmaceutiques.
Produits vétérinaires
Semblables à ses applications dans les produits pharmaceutiques humains, les dérivés du TFMP sont également utilisés dans l'industrie vétérinaire. L'incorporation du groupe trifluorométhyle dans les médicaments vétérinaires contribue à améliorer leur efficacité et leur stabilité .
Chimie analytique
En chimie analytique, les dérivés de HC Jaune no. 6 sont utilisés pour la dérivatisation des acides aminés dans les boissons comme le kombucha. Cela aide à la détermination chromatographique des acides aminés libres, qui sont essentiels pour comprendre la valeur nutritive et les bienfaits pour la santé des boissons fermentées .
Science des matériaux
Les dérivés du composé sont également explorés en science des matériaux pour le développement de nouveaux matériaux présentant des propriétés spécifiques souhaitées. Cela comprend la synthèse d'intermédiaires pour des matériaux fonctionnels qui ont des applications dans diverses industries .
Impact environnemental
HC Jaune no. 6: a été évalué pour son impact écologique. Il est considéré comme biodégradable et devrait avoir des effets gérables sur l'environnement. Une attention particulière est accordée à son comportement dans les systèmes aquatiques en raison de ses dangers potentiels .
Propriétés tensioactives
En tant que tensioactif non ionique, HC Jaune no. 6 présente d'excellentes propriétés de dispersion, d'émulsification, de solubilisation et de teinture. Ces caractéristiques en font un composé précieux dans la formulation de divers produits industriels et de consommation .
Sécurité et statut réglementaire
Le profil de sécurité de HC Jaune no. 6 est bien documenté, avec des directives sur sa manipulation et son utilisation. Il est stable et possède une étiquette de sécurité définie dans le système GHS. Cependant, il n'est pas recommandé pour une utilisation dans les produits de soins personnels en raison de sa nature irritante .
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
The specific biochemical pathways affected by HC Yellow no. 6 are currently unknown . Given the structural features of the compound, it might be involved in pathways related to aromatic compounds or nitro-containing compounds. Further investigations are needed to identify the exact pathways influenced by this compound.
Propriétés
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)anilino]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O4/c11-10(12,13)6-1-2-8(9(3-6)15(18)19)14-4-7(17)5-16/h1-3,7,14,16-17H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHQHBSDKYPJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879804 | |
| Record name | HC Yellow 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104333-00-8 | |
| Record name | HC Yellow 6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104333-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HC Yellow No. 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104333008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HC Yellow 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HC YELLOW NO. 6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3I439FV6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



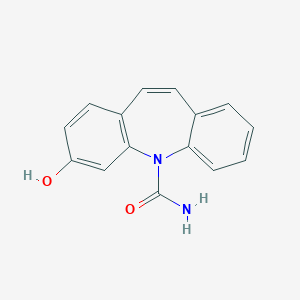

![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)

